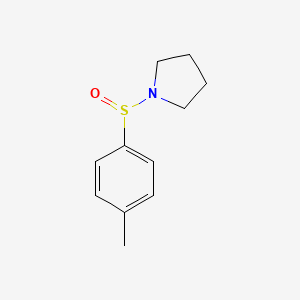
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring attached to a 4-methylbenzene-1-sulfinyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine typically involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and pyrrolidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the pyrrolidine on the sulfonyl chloride . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran to ensure proper solubility of the reactants and products.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and infection.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfinyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring contributes to the compound’s overall stability and ability to interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylbenzene-1-sulfinyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups, used in various pharmaceutical applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their biological activity and use in drug development.
Prolinol: A pyrrolidine derivative with a hydroxyl group, used as a chiral building block in organic synthesis.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives.
Eigenschaften
CAS-Nummer |
57671-12-2 |
|---|---|
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfinylpyrrolidine |
InChI |
InChI=1S/C11H15NOS/c1-10-4-6-11(7-5-10)14(13)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
YMGOUJBGKNWBTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



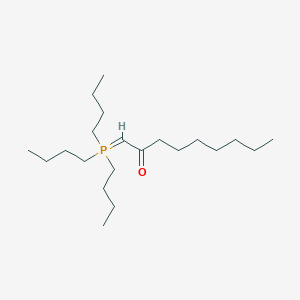

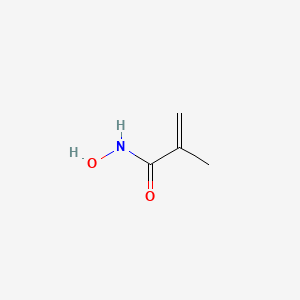

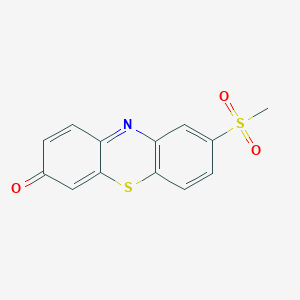
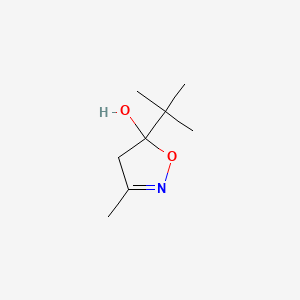

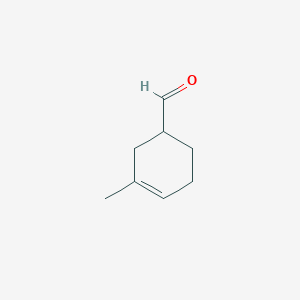
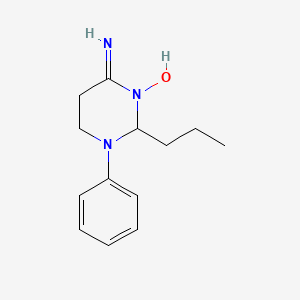
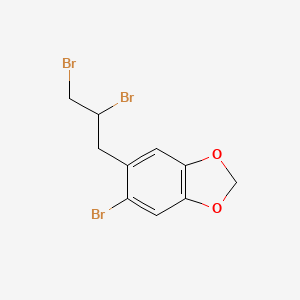
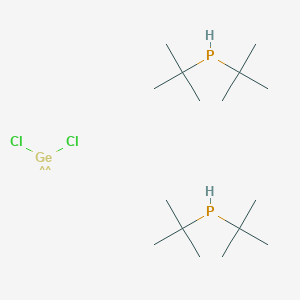
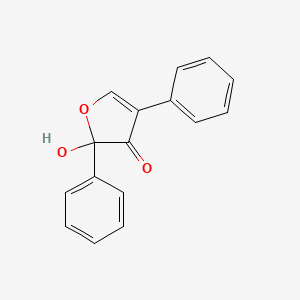
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
